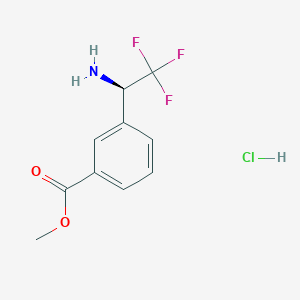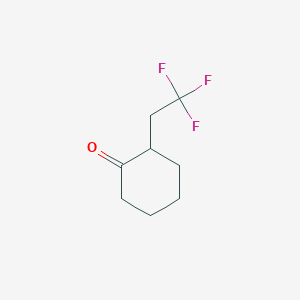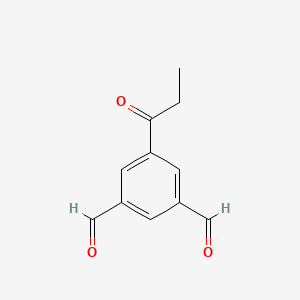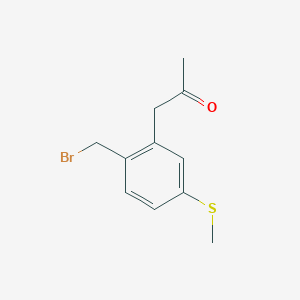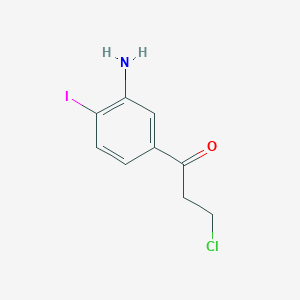![molecular formula C13H19N3O4 B14049240 5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70, a resinous and thermally stable heterogeneous catalyst, has been reported to offer valuable eco-friendly attributes in the synthesis of pyrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Another pyrazole derivative with similar structural features.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: A compound with a tert-butyl group and similar reactivity.
Uniqueness
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H19N3O4 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
5-O-tert-butyl 4-O-ethyl (4R)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-14-15-9(8)7-16(10)12(18)20-13(2,3)4/h6,10H,5,7H2,1-4H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
MWUMSCYTDUHVDA-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
SMILES canónico |
CCOC(=O)C1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


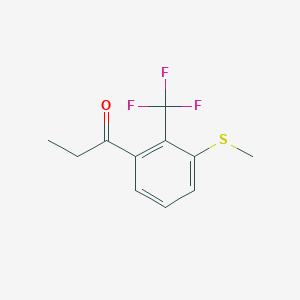
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)

